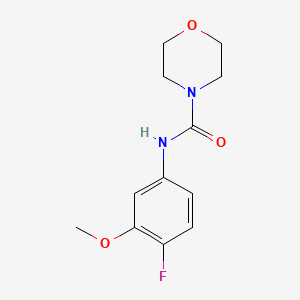

![molecular formula C9H12N3NaO3 B2740478 sodium 2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]acetate CAS No. 2094381-30-1](/img/structure/B2740478.png)

sodium 2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

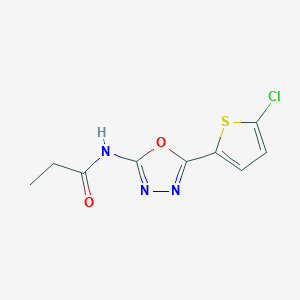

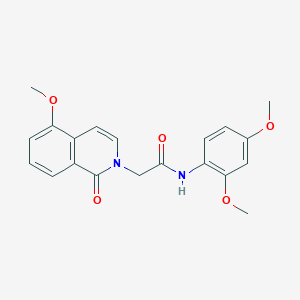

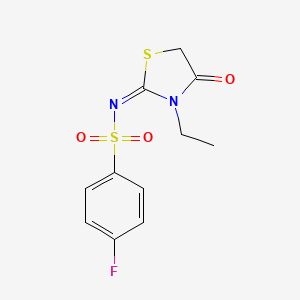

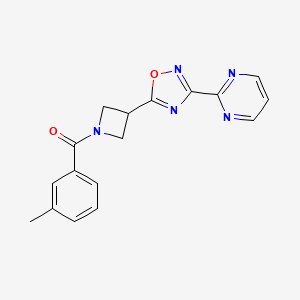

The synthesis of 1,2,3-triazole hybrids, which are similar to the compound , involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are then thoroughly characterized using different spectral techniques .Wissenschaftliche Forschungsanwendungen

1. Pharmaceutical Applications of 1,2,4-Triazole Derivatives

A study by Danilchenko (2017) explored the biochemical parameters in blood serum during the treatment with a compound closely related to your chemical of interest, emphasizing its potential as an antioxidant and immune-modulating agent. This research suggests that derivatives of 1,2,4-triazole could have significant pharmacological benefits, hinting at the broad therapeutic potential of compounds within this chemical class (Danilchenko, 2017).

2. Antitumor Properties of 1,2,4-Triazole Copper(I) Complexes

Marzano et al. (2006) synthesized and characterized copper(I) complexes containing 1,2,4-triazole ligands, demonstrating in vitro antitumor activity comparable or superior to cisplatin against several human tumor cell lines. This suggests the potential of 1,2,4-triazole derivatives in developing new anticancer therapies (Marzano et al., 2006).

3. Thermal Energy Storage Applications of Sodium Acetate

Kong et al. (2016) investigated sodium acetate trihydrate as a phase change material for heat storage, focusing on improving its thermal properties and overcoming issues like phase separation. The study presents sodium acetate trihydrate as a viable material for solar heating systems, highlighting the importance of additives in enhancing its performance and stability (Kong et al., 2016).

Wirkmechanismus

Target of Action

Similar 1,2,4-triazole derivatives have been studied for their anticancer properties . These compounds are known to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

The aromatase enzyme, a potential target of similar compounds, is involved in the conversion of androgens to estrogens . This process is critical in various physiological functions and in the progression of certain types of cancer.

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds can potentially improve their pharmacokinetic properties .

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

Eigenschaften

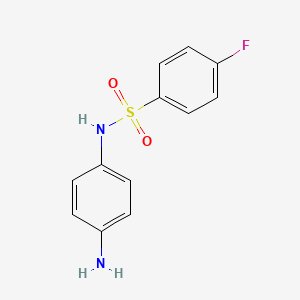

IUPAC Name |

sodium;2-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3.Na/c13-8(14)5-7-10-9(12-11-7)6-1-3-15-4-2-6;/h6H,1-5H2,(H,13,14)(H,10,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMYMMYRKLBMBY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NNC(=N2)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N3NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

sodium 2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-7-chloro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2740396.png)

![1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2740397.png)

![3-[(4-Nitrophenyl)methyl]thiochromen-4-one](/img/structure/B2740410.png)